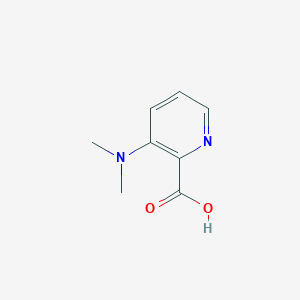

3-(Dimethylamino)picolinic acid

Description

Contextualization within Picolinic Acid Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound with the formula C₅H₄N(CO₂H). wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid, with the carboxylic acid group at the 2-position of the pyridine (B92270) ring. wikipedia.org Picolinic acid and its derivatives are known for their ability to act as chelating agents for metal ions. nih.gov This property has led to their use in various applications, including as ligands in coordination chemistry and for potential biomedical purposes. nih.gov Picolinic acid itself is an intermediate in the metabolism of tryptophan. nih.govhmdb.ca

The chemistry of picolinic acid is rich and varied. The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for a range of chemical transformations. wikipedia.org For instance, the carboxylic acid can undergo esterification and amidation reactions, while the pyridine nitrogen can be involved in quaternization and N-oxide formation. The decarboxylation of picolinic acid and its derivatives in the presence of carbonyl compounds, known as the Hammick reaction, is a notable transformation that leads to the formation of 2-pyridyl-carbinols. wikipedia.org

Derivatives of picolinic acid have been the subject of extensive research. For example, 3-hydroxypicolinic acid is utilized as a matrix in MALDI mass spectrometry. wikipedia.org Furthermore, various picolinic acid derivatives have been synthesized and investigated for their potential as enzyme inhibitors and for their antitumor and anti-angiogenic effects. dovepress.compensoft.net The introduction of different substituents onto the pyridine ring can significantly alter the compound's physical and chemical properties, as well as its biological activity. nih.gov

Significance of Pyridine Derivatives with Dimethylamino Substitution

The incorporation of a dimethylamino group onto a pyridine ring significantly influences the molecule's electronic properties. The dimethylamino group is a strong electron-donating group, which increases the electron density of the pyridine ring and enhances the nucleophilicity of the pyridine nitrogen. bdmaee.netwikipedia.org This increased basicity makes dimethylamino-substituted pyridines, such as 4-(Dimethylamino)pyridine (DMAP), highly effective nucleophilic catalysts in a wide array of organic reactions. bdmaee.netwikipedia.org

DMAP is a well-known and widely used catalyst for acylation, esterification, and other reactions. bdmaee.netresearchgate.netsigmaaldrich.com Its catalytic activity stems from the formation of a highly reactive acylpyridinium intermediate. bdmaee.net The dimethylamino group at the 4-position stabilizes this intermediate through resonance, making DMAP a more potent catalyst than pyridine itself. bdmaee.netwikipedia.org The applications of DMAP are extensive, ranging from the synthesis of pharmaceuticals to natural products. bdmaee.netsigmaaldrich.com

The position of the dimethylamino group on the pyridine ring is crucial. While 4-DMAP is a powerful catalyst, the properties of other isomers, such as those with the dimethylamino group at the 2- or 3-position, can differ. In the case of 3-(dimethylamino)picolinic acid, the dimethylamino group is at the 3-position, adjacent to the carboxylic acid at the 2-position. This specific arrangement of functional groups creates a unique chemical environment that is currently being explored for novel applications.

Overview of Research Trajectories for this compound and Analogues

Research into this compound and its analogues is still in its early stages but is showing promising directions. One area of interest is its use as a ligand in the synthesis of metal complexes. The presence of both a carboxylic acid and a dimethylamino group provides multiple coordination sites for metal ions.

Another significant research trajectory involves the use of this compound and its analogues as building blocks in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of kinase inhibitors. In one reported synthesis, a related compound, picolinic acid, was used as a ligand in a copper-catalyzed C-N coupling reaction to produce a key intermediate for TAM and MET kinase inhibitors. acs.org

The synthesis of various aminopicolinic acid derivatives has been reported, highlighting the interest in this class of compounds as potential ligands for transition metals. umsl.edu While the direct synthesis of this compound has been described, involving the reaction of picolinic acid with dimethylamine (B145610) in the presence of a palladium catalyst, detailed studies on its reactivity and applications are still emerging. vulcanchem.com

The exploration of analogues, where the dimethylamino group or the picolinic acid core is modified, is also an active area of research. For example, the replacement of the picolinic acid moiety in the antifungal antibiotic UK-2A with other arylcarboxylic acids has been investigated to understand the structure-activity relationship. researchgate.net Such studies provide valuable insights into how modifications to the this compound scaffold might influence its properties and potential applications.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1512501-42-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Solid |

| Storage Temperature | Room Temperature |

| Purity | 95% |

| InChI Key | YYCWQJIHWGDBGZ-UHFFFAOYSA-N |

Table based on data from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWQJIHWGDBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Design Principles

Chelation Properties of 3-(Dimethylamino)picolinic Acid and its Analogues

The chelation capacity of this compound is a key feature of its chemical behavior. This is largely dictated by the nature of its donor atoms and its characteristics as a polydentate ligand.

This compound, an analogue of picolinic acid, presents two types of donor atoms for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This N,O-bidentate coordination is a common feature among picolinic acid derivatives. nih.gov The nitrogen on the pyridine ring and the deprotonated carboxylate group work in concert to form a stable five-membered chelate ring with a metal ion. This chelation enhances the stability of the resulting metal complex compared to monodentate ligands. The presence of the dimethylamino group at the 3-position can further influence the electronic properties of the pyridine ring, thereby modulating the coordinating ability of the nitrogen atom.

Picolinic acid and its analogues are well-regarded for their ability to act as polydentate ligands, meaning they can bind to a central metal atom through multiple donor sites. ajol.info In the case of this compound, the bidentate nature involving the pyridine nitrogen and a carboxylate oxygen is most typical. nih.gov However, depending on the metal ion and reaction conditions, more complex coordination modes can be observed, especially with analogues like dipicolinic acid, which is a tridentate ligand. ajol.inforesearchgate.net The arrangement of these donor atoms allows for the formation of stable, sterically-limited complexes with various metal ions. ajol.info

Formation of Metal Complexes

The versatile coordination behavior of picolinic acid derivatives allows for the formation of a wide range of metal complexes.

Picolinic acid and its derivatives, including this compound, readily form complexes with a variety of transition metals. Research has demonstrated complexation with metals such as palladium, zinc, vanadium, copper, nickel, cobalt, and gallium. researchgate.netnih.govillinois.edu For instance, gallium(III) forms stable complexes with picolinic and dipicolinic acid, resulting in distorted octahedral geometries. nih.gov Similarly, cobalt(II) and nickel(II) have been shown to coordinate with dipicolinic acid, where the ligand binds through the pyridine nitrogen and both carboxylate oxygens. researchgate.net The specific coordination geometry and stability of these complexes are influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the solvent and other ligands present in the coordination sphere. nih.gov

Table 1: Examples of Metal Complexes with Picolinic Acid and its Analogues

| Metal Ion | Ligand | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Gallium(III) | Picolinic acid (Pic⁻) | N,O-bidentate | Distorted octahedral | nih.gov |

| Gallium(III) | Dipicolinic acid (Dpic²⁻) | Tridentate | Distorted octahedral | nih.gov |

| Cobalt(II) | Dipicolinic acid (dpc) | Tridentate | Distorted octahedral | researchgate.net |

| Nickel(II) | Dipicolinic acid (dpc) | Tridentate | Distorted octahedral | researchgate.net |

| Palladium(II) | 3-dimethylamino-1-propyl | Chelating | Square-planar | illinois.edu |

| Platinum(II) | 3-dimethylamino-1-propyl | Chelating | Square-planar | illinois.edu |

An important application stemming from the chelating properties of picolinic acid derivatives is their use in the design of radiometal chelators for nuclear medicine. nih.govnih.gov A stable complex between a radiometal and a chelator is crucial for the development of radiopharmaceuticals. nih.govnih.gov The chelator must bind the radiometal tightly to prevent its release in vivo, which could lead to off-target effects. nih.gov The characteristics of picolinic acid-based ligands, such as their ability to form stable complexes under mild conditions, make them promising candidates for this purpose. nih.govnih.gov The design of these bifunctional chelators allows for their conjugation to targeting molecules like peptides or antibodies, enabling the specific delivery of radiometals to disease sites for imaging or therapy. nih.gov

Structural Elucidation of Coordination Compounds

X-ray Crystallography of Metal-Ligand Assemblies

No published single-crystal X-ray diffraction data for metal complexes of this compound were found. This type of analysis is crucial for definitively determining the three-dimensional structure of metal-ligand assemblies, including precise bond lengths, bond angles, and the coordination geometry of the metal center. Studies on other picolinic acid derivatives frequently show them acting as bidentate or tridentate chelating ligands, forming stable complexes with a variety of metal ions. nih.govnih.gov However, without specific crystallographic data for this compound, any discussion of its coordination modes remains speculative.

Spectroscopic Characterization of Complex Structures

Detailed spectroscopic data is essential for characterizing the electronic and structural properties of coordination complexes in various states. For the metal complexes of this compound, the required spectroscopic findings are not available.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data, including ¹H and ¹³C NMR spectra, are vital for elucidating the structure of diamagnetic complexes in solution. While NMR studies have been conducted on complexes of other picolinic acid derivatives, no such data could be retrieved for this compound complexes. researchgate.netorientjchem.orgresearchgate.net

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying paramagnetic metal complexes. It provides information on the electronic environment of the metal ion. No EPR spectra for complexes involving this compound as a ligand were found in the search results.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule or complex. Although UV-Vis spectra for other picolinic acid compounds and various amine-containing complexes are documented, specific data for this compound complexes are absent from the available literature. researchgate.netnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups and provides insight into the coordination environment of the ligand upon complexation. Characteristic shifts in the vibrational frequencies of the carboxylate and pyridine groups are typically observed. While IR data exists for many picolinate (B1231196) complexes, it is not available for the specific compound of interest. nih.govresearchgate.net

Supramolecular Assemblies and Noncovalent Interactions in Coordination Structures

The formation of larger supramolecular structures through noncovalent interactions such as hydrogen bonding and π-π stacking is a key aspect of modern coordination chemistry. These interactions dictate the crystal packing and can influence the material's properties. Research on related molecules highlights the importance of hydrogen bonding involving the carboxylate group and π-π stacking of the pyridine rings. nih.govnih.gov However, a specific analysis of these interactions within the coordination structures of this compound cannot be performed due to the lack of crystallographic and other structural data.

Mechanistic Investigations of Reactions Involving 3 Dimethylamino Picolinic Acid

Catalytic Reaction Mechanisms

The picolinic acid framework is a prominent structural motif in the design of ligands for metal-catalyzed organic reactions. The nitrogen atom of the pyridine (B92270) ring and the oxygen of the carboxylate group form a stable bidentate chelate with a metal center, which is fundamental to its catalytic activity. The introduction of a dimethylamino group at the 3-position is anticipated to modulate the electronic properties of the ligand, thereby influencing the reactivity and selectivity of the associated metal catalyst.

Role in Metal-Catalyzed Organic Transformations

Derivatives of picolinic acid, such as picolinamides, have been established as effective ligands in a variety of metal-catalyzed transformations, including those catalyzed by palladium and copper. nih.govpsu.edu These ligands often serve as directing groups, enabling the functionalization of otherwise unreactive C-H bonds. For instance, picolinamide-directed palladium catalysis has been successfully employed for the alkylation of unactivated C(sp³)–H bonds. psu.edu Similarly, picolinic acid itself is utilized in palladium-catalyzed C-H functionalization reactions for the synthesis of complex amines like 8-arylnaphthylamines. mdpi.com

In copper catalysis, picolinamide (B142947) ligands have demonstrated efficacy in promoting challenging reactions such as the formation of aryl ethers. nih.gov Furthermore, coordination polymers based on 2-picolinic acid and copper(II) have been shown to catalyze the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via click chemistry. nih.gov The mechanism in these reactions often involves the ligand facilitating key steps such as substrate coordination, oxidative addition, and reductive elimination by stabilizing the metal center in various oxidation states. The electron-donating nature of the 3-dimethylamino group in 3-(dimethylamino)picolinic acid would be expected to increase the electron density on the metal center, potentially enhancing its reactivity in oxidative addition steps and stabilizing higher oxidation state intermediates.

Cooperative Catalysis Systems

Cooperative catalysis involves systems where multiple components, such as a ligand and an additive or different functional groups within a single catalyst, work in concert to facilitate a reaction. While specific studies on this compound in cooperative systems are not detailed, its structure suggests potential for such mechanisms. The molecule possesses a Lewis basic nitrogen on the pyridine ring and the dimethylamino group, along with the carboxylate group.

Research into the synthesis of picolinates has utilized cooperative vinylogous anomeric-based oxidation on a metal-organic framework (MOF) catalyst, where different parts of the catalyst structure work together. nih.govrsc.org In other systems, additives like Lewis acids (e.g., ZnCl₂) and protic acids (e.g., pivalic acid) are used with a palladium catalyst to enhance efficiency. rsc.org In such cases, the additive can assist in steps like C-H bond activation or reductive elimination. rsc.org The dimethylamino group of this compound could potentially play a similar cooperative role, for example, by acting as a proton shuttle or by interacting with a substrate or reagent through non-covalent interactions, thereby stabilizing the transition state in conjunction with the metal-binding picolinate (B1231196) moiety.

Mechanistic Studies of Ligand-Metal Interactions

The interaction between a ligand and a metal ion is central to the function of any metal complex. Mechanistic studies in this area focus on the dynamics of ligand binding and dissociation and the ligand's influence on the fundamental electronic properties of the metal center.

Ligand Exchange Kinetics

Ligand exchange kinetics, which measure the rate at which a ligand binds to and detaches from a metal center, are crucial for understanding catalytic mechanisms. These rates can be determined using techniques like electrospray ionization mass spectrometry (ESI-MS) and UV-visible spectrophotometry under pseudo-first-order conditions. nih.govinorgchemres.org Studies on copper(II) complexes have revealed that ligand exchange can be a two-step process, with both fast and slow phases that may be dependent or independent of the incoming ligand's concentration. inorgchemres.org For pyridine-type ligands, investigations have allowed for the determination of activation parameters (ΔH‡ and ΔS‡), which provide insight into the reaction mechanism. For example, a large positive activation entropy often points towards a dissociative mechanism, where the old ligand detaches before the new one binds. nih.gov

For this compound, the bidentate chelation via the pyridine nitrogen and carboxylate oxygen would generally result in slower exchange kinetics compared to a monodentate ligand. The electronic influence of the 3-dimethylamino group could subtly affect the strength of the metal-ligand bonds and thus the activation barrier for exchange.

Influence on Metal Redox Behavior

The electronic properties of a ligand directly impact the redox potential of the coordinated metal center. A preliminary mechanistic investigation into copper-catalyzed aryl ether synthesis suggested that substituents on picolinamide ligands could have a critical role in modulating the redox properties of the copper center. nih.gov Studies on chromium complexes containing picolinate ligands have shown that their electrochemical behavior can be modulated by the presence of acids, pointing to a proton-coupled electron transfer (PCET) mechanism. researchgate.net

The 3-dimethylamino group is a strong electron-donating group. When this compound is coordinated to a metal, this group increases the electron density at the metal center. This makes the metal more susceptible to oxidation (a lower oxidation potential) and more resistant to reduction (a more negative reduction potential) compared to a complex with unsubstituted picolinic acid. This tuning of redox behavior is critical for catalytic cycles that involve changes in the metal's oxidation state, such as Pd(II)/Pd(IV) or Cu(I)/Cu(III) cycles. The redox potentials of such complexes can be quantified using techniques like cyclic voltammetry. orientjchem.org

Research into Biochemical Interaction Mechanisms

The parent molecule, picolinic acid, is a natural metabolite of the amino acid tryptophan and exhibits a range of biological activities. drugbank.com It is known to act as an immunomodulator and plays a role in zinc transport. drugbank.com Mechanistically, picolinic acid can bind to zinc finger proteins, disrupting their structure and inhibiting their function, which is relevant to its observed anti-viral properties. drugbank.com Furthermore, research has shown that picolinic acid can block the neurotoxic effects of quinolinic acid, another tryptophan metabolite, in the brain. nih.gov

While direct biochemical studies on this compound are limited, the potential influence of the dimethylamino substituent can be inferred. This group significantly increases the molecule's basicity and can alter its lipophilicity, which would affect its ability to cross biological membranes and interact with molecular targets. In a related context, the compound 3-dimethylamino-1-propyne (B52561) has been shown to act as an irreversible inhibitor of mitochondrial monoamine oxidase by forming a covalent adduct with the enzyme's flavin cofactor. nih.gov This suggests that the dimethylamino moiety can be involved in specific and potent interactions with biological macromolecules. Therefore, it is plausible that this compound could exhibit modulated or novel biochemical activities compared to picolinic acid, potentially through altered binding affinities for metal-containing enzymes or other biological receptors.

Enzyme Inhibition Mechanism Studies (e.g., Phosphoenolpyruvate (B93156) Carboxykinase, Metallo-β-lactamases)

Research into the direct inhibitory effects of this compound on key enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Metallo-β-lactamases is not extensively documented in the available literature. However, the mechanisms of related picolinic acid analogs provide a foundational understanding of how this class of compounds may interact with these enzymes.

Phosphoenolpyruvate Carboxykinase (PEPCK): PEPCK is a critical enzyme in gluconeogenesis, the metabolic pathway for glucose synthesis. scbt.com The inhibition of PEPCK has been a subject of interest for managing metabolic disorders. Studies on inhibitors like 3-mercaptopicolinic acid (3-MPA) and its derivative, 3-[(carboxymethyl)thio]picolinic acid (CMP), reveal a common mechanism involving the picolinic acid scaffold. nih.govresearchgate.net These compounds act as competitive inhibitors at the binding site for oxaloacetate (OAA) or phosphoenolpyruvate (PEP). scbt.comnih.gov The picolinic acid portion of the inhibitor coordinates with a metal ion, typically manganese or magnesium, within the enzyme's active site. nih.gov For instance, CMP's picolinic acid moiety directly coordinates with the M1 metal ion in the PEPCK active site. nih.gov This interaction, combined with the occupation of adjacent binding clefts by other parts of the inhibitor molecule, blocks the substrate from binding and halts the enzyme's catalytic activity. nih.gov

Metallo-β-lactamases (MBLs): MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1), confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.govnih.gov These enzymes utilize one or two zinc ions to hydrolyze the β-lactam ring. nih.gov The primary mechanism for inhibitors based on the dipicolinic acid (DPA) scaffold involves interaction with these essential zinc ions. nih.govnih.gov Two main modes of inhibition have been identified for DPA derivatives:

Metal Ion Chelation: Some inhibitors function by stripping the Zn(II) ions from the enzyme's active site, rendering it inactive. nih.gov

Ternary Complex Formation: Other, more advanced inhibitors form a stable ternary complex with the enzyme and the active site zinc ion(s) (MBL:Zn(II):inhibitor). nih.govnih.gov This prevents the antibiotic substrate from accessing the catalytic site. nih.gov

The specific inhibition pattern and potency of these derivatives are influenced by the nature of the substitutions on the picolinic acid ring. nih.gov

Molecular Basis of Biological Activity in Research Models

The molecular basis for the biological activity of picolinic acid and its derivatives stems from their structure and ability to interact with biological macromolecules and metal ions. Picolinic acid itself is an endogenous metabolite of the amino acid L-tryptophan. nih.gov

In research models, the activity of picolinic acid derivatives often relates to their function as metal chelators or as structural mimics of biological substrates.

Inhibition of Metalloenzymes: As seen with MBLs, the ability of the picolinic acid structure to bind to metal cofactors is a key mechanism of action. nih.govnih.gov This can disrupt the function of various metalloenzymes that are crucial for pathological processes, such as bacterial antibiotic resistance.

Competitive Enzyme Inhibition: In enzymes like PEPCK, picolinic acid derivatives act as competitive inhibitors by mimicking the structure of the natural substrate, phosphoenolpyruvate. scbt.com This allows them to bind to the active site but not undergo the catalytic reaction, thereby blocking the enzyme's function. scbt.comnih.gov

Induction of Cellular Processes: The inhibitor 3-MPA has been shown to induce myogenic differentiation (the formation of muscle tissue) in C2C12 muscle cells, likely through the inhibition of the mitochondrial isoform of PEPCK (PEPCK-M). nih.gov This suggests that by modulating key metabolic enzymes, picolinic acid derivatives can influence cellular fate and development.

The table below summarizes the inhibitory activities of related picolinic acid compounds against the target enzymes, providing insight into the potential mechanisms for derivatives like this compound.

| Compound | Target Enzyme | Inhibition Constant / Potency | Mechanism of Action |

| 3-Mercaptopicolinic acid (3-MPA) | Phosphoenolpyruvate Carboxykinase (PEPCK) | Ki ~ 8 µM nih.govresearchgate.net | Competitive inhibition at OAA/PEP binding site. scbt.comnih.gov |

| 3-[(carboxymethyl)thio]picolinic acid (CMP) | Phosphoenolpyruvate Carboxykinase (PEPCK) | Ki ~ 29-55 µM nih.gov | Competitive inhibitor; picolinic acid moiety coordinates with active site metal ion. nih.gov |

| Dipicolinic Acid (DPA) Derivative (Inhibitor 36) | New Delhi Metallo-β-lactamase-1 (NDM-1) | IC50 = 80 nM nih.govnih.gov | Forms a stable ternary NDM-1:Zn(II):inhibitor complex. nih.govnih.gov |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 3-(Dimethylamino)picolinic acid have been elucidated using a variety of computational techniques. These studies provide a fundamental understanding of the molecule's stability, charge distribution, and the nature of its chemical bonds.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the electronic properties of this compound. nih.gov DFT methods, which are based on the principle that the energy of a system is a functional of its electron density, offer a balance between computational cost and accuracy. nih.gov These calculations can determine the optimized geometry of the molecule, its frontier molecular orbitals (HOMO and LUMO), and other electronic parameters.

Ab initio methods, while computationally more demanding, provide highly accurate results by solving the Schrödinger equation without empirical parameters. For molecules like this compound, these calculations can be used to validate the results obtained from DFT and to provide benchmark data for its electronic properties.

A related study on Ga(III) pyridinecarboxylate complexes highlights the use of DFT to understand the structure and bonding in similar compounds. nih.gov While specific calculations for this compound are not detailed in the provided results, the methodologies are standard. For instance, calculations on a related compound, 2,4,6-trinitro-1,3,5-triazine (TNTA), using DFT predicted electron density at the bond critical points of ring C–N bonds to be approximately 2.34 eÅ⁻³. icm.edu.pl

| Method | Description | Typical Application for this compound |

| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. | Geometry optimization, calculation of electronic properties like HOMO/LUMO energies, and vibrational frequencies. |

| Ab Initio Methods | A family of computational chemistry methods based on quantum chemistry. | High-accuracy energy calculations, calibration of DFT results, and detailed bonding analysis. |

| Møller-Plesset perturbation theory (MP2) | A post-Hartree-Fock ab initio method. | Used for systems where electron correlation is important. |

Charge density distribution analysis provides a detailed picture of the electron distribution within a molecule, revealing the nature of chemical bonds and intermolecular interactions. mdpi.com This analysis is often performed using the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density. icm.edu.pl

For a molecule like this compound, the charge density distribution would reveal the polar nature of the carboxylic acid group and the electron-donating effect of the dimethylamino group on the pyridine (B92270) ring. A study on picolinic acid N-oxide demonstrated the use of experimental and theoretical charge density analysis to describe noncovalent interactions. figshare.comresearchgate.net The electron density at bond critical points (BCPs) and the Laplacian of the electron density provide quantitative measures of bond strength and character. icm.edu.pl In a study of 8-hydroxyquinoline (B1678124) cocrystallized with salicylic (B10762653) acid, topological analysis revealed that π-π interactions are of the "closed-shell" type, characterized by rather low and flat charge density. researchgate.netnih.gov

| Parameter | Symbol | Significance |

| Electron Density at Bond Critical Point | ρ(r) | Indicates the strength of a chemical bond. |

| Laplacian of Electron Density | ∇²ρ(r) | Distinguishes between shared (covalent) and closed-shell (ionic, van der Waals) interactions. |

| Ellipticity | ε | Measures the anisotropy of the electron density at a bond critical point, indicating the π-character of a bond. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The molecule can adopt various conformations due to the rotation around the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid to the pyridine ring.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov Constant-pH MD simulations can be particularly useful for studying ionizable molecules like this compound, as they can model the protonation states of the carboxylic acid and the amino group at different pH values. biorxiv.org

Investigation of Noncovalent Interactions

Noncovalent interactions play a critical role in the structure, stability, and function of molecules. rsc.org For this compound, these interactions include hydrogen bonding, π-stacking, and van der Waals forces. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine ring can participate in π-stacking interactions.

The study of noncovalent interactions in crystalline picolinic acid N-oxide provides a relevant example, where a combination of experimental and theoretical charge density analysis was used to quantify the strength of intramolecular and intermolecular hydrogen bonds and π-stacking interactions. figshare.comresearchgate.net The energy of these interactions can be evaluated from empirical correlations and theoretical calculations. figshare.comresearchgate.net The interplay of these noncovalent forces will dictate the supramolecular assembly of this compound in the solid state and its interactions with other molecules in biological systems.

Predictive Modeling of Chemical Reactivity and Selectivity

Computational methods can be used to predict the chemical reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into the molecule's reactivity. The energies and spatial distributions of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack.

More sophisticated models, such as those based on DFT, can be used to calculate reaction pathways and activation energies for specific reactions. nih.gov For example, these models could be used to predict the regioselectivity of reactions involving the pyridine ring or the reactivity of the carboxylic acid group. These predictive models are valuable for designing new synthetic routes and for understanding the molecule's potential role in various chemical processes.

Applications of 3 Dimethylamino Picolinic Acid in Advanced Chemical Research

Role as Synthetic Intermediates in Organic Synthesis

The strategic placement of functional groups in 3-(Dimethylamino)picolinic acid makes it a valuable building block for the construction of more complex molecular architectures, particularly those centered around the pyridine (B92270) core.

Synthesis of Complex Pyridine Derivatives

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient synthetic routes to substituted pyridines is a significant focus of organic chemistry. While direct examples of the use of this compound in the synthesis of complex pyridine derivatives are not extensively documented in publicly available research, its structure suggests its potential as a precursor.

General strategies for the synthesis of substituted pyridines often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines, or cycloaddition reactions. More contemporary methods focus on transition-metal-catalyzed cross-coupling reactions to introduce various substituents onto a pre-existing pyridine ring. For instance, picolinic acid derivatives can be utilized in such reactions to create more elaborate structures. A patent application describes the use of picolinic acid derivatives as intermediates in the synthesis of complex pyridine-containing molecules intended for the treatment of respiratory disorders. researchgate.net This highlights the industrial relevance of picolinic acid scaffolds in the generation of high-value chemical entities.

The presence of the dimethylamino group on the pyridine ring of this compound can influence the reactivity and regioselectivity of further synthetic transformations. This group can act as a directing group in electrophilic aromatic substitution reactions or modulate the electronic properties of the pyridine ring, thereby influencing the outcome of coupling reactions.

Building Blocks for Heterocyclic Scaffolds

Beyond simple substitution, the functional groups of this compound can participate in cyclization reactions to form fused heterocyclic systems. These larger, more complex ring systems are often found at the core of biologically active molecules and functional materials.

The synthesis of fused pyrimidine (B1678525) heterocycles, for example, often relies on the cyclocondensation of appropriately substituted pyrimidine precursors. derpharmachemica.comnih.gov Although not directly involving this compound, these methodologies underscore the principle of using functionalized heterocyclic starting materials to build intricate molecular frameworks. The carboxylic acid and the ring nitrogen of this compound, for instance, could potentially react with suitable difunctional reagents to construct fused ring systems.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to be potent protein kinase inhibitors, often starts from substituted aminopyrazoles. nih.gov The structural similarity of this compound to these building blocks suggests its potential to be incorporated into synthetic routes for analogous fused heterocyclic systems with potential biological activity.

Development of Chemical Probes and Reagents

The unique properties of this compound also lend themselves to the development of specialized chemical tools for analytical and imaging purposes.

Derivatization Reagents for Analytical Detection (e.g., LC-MS)

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the detection sensitivity of certain analytes can be challenging due to their poor ionization efficiency. Chemical derivatization is a widely employed strategy to overcome this limitation. Derivatization reagents are designed to react with specific functional groups on the analyte molecule, thereby introducing a tag that enhances its detectability by the mass spectrometer.

Picolinic acid and its derivatives have been successfully used as derivatization reagents for this purpose. nih.govresearchgate.net The pyridine nitrogen in the picolinic acid moiety can be readily protonated, leading to a significant enhancement in the signal intensity in positive ion mode electrospray ionization (ESI). This results in lower limits of detection and more reliable quantification of the target analytes. For example, the derivatization of corticosteroids with a picolinoyl moiety has been shown to increase the ESI response by 5 to 10 times compared to the underivatized molecules. researchgate.net

The presence of the dimethylamino group in this compound could further enhance its utility as a derivatization reagent. This tertiary amine group provides an additional site for protonation, potentially leading to even greater ionization efficiency and sensitivity in LC-MS analysis. Reagents containing dimethylamino groups are known to be effective for this purpose. researchgate.net

Table 1: Picolinic Acid as a Derivatization Reagent in LC-MS

| Analyte Class | Derivatization Principle | Sensitivity Enhancement | Reference |

|---|---|---|---|

| Hydroxy-androgens | Picolinic acid reacts with hydroxyl groups, enhancing positive ionization. | Allows detection down to 1 pg of androgen on the column. | nih.gov |

This table is based on the application of picolinic acid and its derivatives as derivatization reagents and suggests the potential utility of this compound in this context.

Radioligand Design for Molecular Imaging in Research Models

Molecular imaging techniques, such as Positron Emission Tomography (PET), are powerful tools in biomedical research and clinical diagnostics. PET imaging relies on the use of radioligands, which are biologically active molecules labeled with a positron-emitting radionuclide. These radioligands are designed to bind to specific targets in the body, such as receptors or enzymes, allowing for their non-invasive visualization and quantification.

The development of novel radioligands is a crucial area of research. Picolinamide-based structures have been explored for the development of PET probes. For instance, 18F-labeled picolinamide (B142947) derivatives have been successfully developed and evaluated as PET probes for imaging malignant melanoma. nih.gov This demonstrates that the picolinamide scaffold can be a suitable platform for designing radioligands with favorable pharmacokinetic and imaging properties.

The structural features of this compound, particularly the presence of the pyridine ring which can be a key pharmacophore, and the carboxylic acid which can be modified for radiolabeling, suggest its potential as a precursor in the design of new radioligands. The dimethylamino group could also be exploited to fine-tune the physicochemical properties of the resulting radiotracer, such as its lipophilicity and biodistribution, which are critical for optimal imaging performance.

Research into Novel Functional Materials

The field of materials science is constantly seeking new molecular building blocks to create materials with specific and tunable properties. The structural and electronic characteristics of this compound make it an interesting candidate for incorporation into novel functional materials.

Picolinic acid and its derivatives are known to act as ligands that can coordinate with metal ions to form metal complexes and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials can exhibit a wide range of interesting properties, including luminescence, magnetism, and catalytic activity. For example, iridium complexes containing a triarylamine-based picolinic acid ligand have been synthesized and shown to be promising red phosphorescent materials for applications in organic light-emitting diodes (OLEDs). researchgate.net

The dimethylamino group in this compound can significantly influence the properties of the resulting metal complexes or MOFs. It can act as an additional coordination site, leading to different structural motifs and potentially new material properties. Furthermore, the electron-donating nature of the dimethylamino group can modulate the electronic properties of the picolinic acid ligand, which in turn can affect the photophysical or magnetic properties of the final material. While direct research on the use of this compound in functional materials is not yet widespread, the established chemistry of related picolinic acid derivatives suggests a promising avenue for future exploration.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| Pyridine |

| Corticosteroids |

| 18F-labeled picolinamide |

| Iridium |

| Metal-Organic Frameworks (MOFs) |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 3-(Dimethylamino)picolinic acid from complex mixtures, allowing for its accurate quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of picolinic acid and its derivatives. Several HPLC methods have been developed, often utilizing reversed-phase columns and UV detection.

One established method for the fluorometric determination of picolinic acid involves post-column UV irradiation with zinc acetate (B1210297) as a derivatizing agent. nih.govnih.gov In this method, separation is achieved on a Capcell Pak C18 column. nih.govnih.gov The mobile phase typically consists of a sodium phosphate (B84403) solution adjusted to a specific pH, containing zinc acetate and trimethylamine (B31210). nih.govnih.gov For instance, a mobile phase of 0.1 mol/L sodium phosphate solution (pH 3.0) with 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine has been used, delivered at a flow rate of 0.8 mL/minute. nih.govnih.gov Following separation, the column effluent is irradiated with UV light, which induces fluorescence. The resulting fluorescence is then measured at specific excitation and emission wavelengths, such as 336 nm and 448 nm, respectively. nih.govnih.gov This method demonstrates good linearity over a range of concentrations and can achieve a low detection limit. nih.govnih.gov

Another approach utilizes ion-pair chromatography on a C18 reversed-phase column with tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the ion-pairing reagent. researchgate.net This technique has proven effective for quantifying picolinic acid in biological samples like milk, blood serum, and tissue culture supernatant with minimal sample preparation. researchgate.net

The choice of mobile phase composition, pH, and detector is critical for optimizing the separation and detection of this compound. For example, the pH of the mobile phase can significantly affect the retention time and peak shape of the analyte. nih.gov

Table 1: HPLC Parameters for Picolinic Acid Analysis

| Parameter | Value | Reference |

| Column | Capcell Pak C18 | nih.govnih.gov |

| Mobile Phase | 0.1 mol/L sodium phosphate (pH 3.0), 3.0 mmol/L zinc acetate, 3.5 mmol/L trimethylamine | nih.govnih.gov |

| Flow Rate | 0.8 mL/min | nih.govnih.gov |

| Detection | Fluorescence (Excitation: 336 nm, Emission: 448 nm) after post-column UV irradiation | nih.govnih.gov |

| Retention Time | 6.5 minutes | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer.

Targeted LC-MS/MS methods have been developed for the analysis of tryptophan metabolites, including picolinic acid. nih.govnih.gov These methods often employ reversed-phase chromatography for separation. For instance, analytes can be separated on a C18 reversed-phase analytical column using gradient elution. nih.gov The use of stable-isotope-labeled internal standards is common for accurate quantification. semanticscholar.org

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. semanticscholar.org This approach allows for the sensitive and reliable quantification of picolinic acid and other metabolites in samples such as plasma, cerebrospinal fluid, and brain tissue. nih.gov The short analysis time and high-throughput capabilities of modern UHPLC-ESI-MS/MS systems make them suitable for large-scale clinical and epidemiological studies. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide complementary information about the compound's chemical environment and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum of a related compound, 3-(Dimethylamino)benzoic acid, shows characteristic signals for the aromatic protons and the dimethylamino group protons. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-picolinic acid reveals distinct signals for the pyridine (B92270) ring protons. chemicalbook.com For this compound, one would expect to observe signals corresponding to the protons on the pyridine ring, with their chemical shifts influenced by the positions of the dimethylamino and carboxylic acid groups. The protons of the dimethylamino group would appear as a singlet, typically in the upfield region of the spectrum. The assignments of these resonances are often made by comparison with the spectra of similar organic acids. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the pyridine ring, the carboxylic acid group, and the dimethylamino group. For example, the ¹³C NMR spectrum of 2-picolinic acid shows signals at approximately 164.69, 148.10, 146.70, 138.60, 127.83, and 124.26 ppm. chemicalbook.com The chemical shifts in the spectrum of this compound would be influenced by the electron-donating effect of the dimethylamino group.

Table 2: Representative ¹³C NMR Chemical Shifts for Picolinic Acid Derivatives

| Compound | Carbon Atom | Chemical Shift (ppm) | Reference |

| 2-Picolinic Acid | C=O | 164.69 | chemicalbook.com |

| C2 | 148.10 | chemicalbook.com | |

| C6 | 146.70 | chemicalbook.com | |

| C4 | 138.60 | chemicalbook.com | |

| C5 | 127.83 | chemicalbook.com | |

| C3 | 124.26 | chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the carboxylic acid and dimethylamino groups, as well as the pyridine ring.

For a similar compound, 3-(Dimethylamino)benzoic acid, the IR spectrum shows characteristic peaks. chemicalbook.com For 2-picolinic acid, the IR spectrum displays a broad absorption band in the region of 2607-2152 cm⁻¹, which is indicative of the O-H···N type of intermolecular hydrogen bonding. researchgate.net The spectrum also shows peaks related to the deformation vibration of the aromatic ring. researchgate.net The presence of the dimethylamino group in this compound would introduce additional characteristic C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is influenced by the presence of chromophores. The pyridine ring and the carboxylic acid group in this compound act as chromophores.

The UV-Vis absorption spectra of picolinic acid and its derivatives are pH-dependent, as the ionic form of the molecule changes with pH. nih.gov Studies on picolinic acid have shown that changes in the absorption spectrum correlate with changes observed in other spectroscopic techniques like Raman spectroscopy as the pH is varied. nih.gov For instance, the UV-Vis spectrum of picolinic acid in ethanol (B145695) and water solutions has been studied to understand its electronic absorption characteristics. science-softcon.de The introduction of a dimethylamino group to the picolinic acid structure is expected to cause a shift in the absorption maxima (a bathochromic or red shift) due to its electron-donating nature. google.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not a radical, EPR spectroscopy can be a powerful tool for studying its interactions with paramagnetic species or for investigating radical species generated from the molecule through chemical or electrochemical processes.

Research Findings: Currently, there is a notable absence of published research specifically detailing the use of EPR spectroscopy for the direct analysis of this compound. However, the principles of EPR suggest potential research avenues. For instance, studies could be designed to investigate the chelation of paramagnetic metal ions by this compound. In such a scenario, the EPR spectrum of the metal ion would be altered upon complexation, providing valuable information about the coordination environment and the nature of the metal-ligand bond.

Another potential application lies in the study of redox reactions involving this molecule. If this compound were to be oxidized or reduced to form a radical cation or anion, EPR spectroscopy would be the definitive method for the detection and characterization of these transient species. The resulting g-factor and hyperfine coupling constants would offer insights into the electronic structure of the radical and the distribution of the unpaired electron's spin density.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. It involves the absorption of a photon, promoting the molecule to a higher electronic state, followed by the emission of a photon as the molecule returns to the ground state. The resulting fluorescence spectrum is characteristic of the molecule and its environment.

Research Findings: Detailed fluorescence spectroscopy studies specifically focused on this compound are not readily available in the current scientific literature. However, the molecular structure, which includes a pyridine ring and a dimethylamino group, suggests that the compound may exhibit fluorescent properties. The nitrogen atom in the pyridine ring and the dimethylamino group can influence the electronic transitions, potentially leading to fluorescence.

Future research in this area would likely involve measuring the excitation and emission spectra of this compound in various solvents to understand the influence of solvent polarity and hydrogen bonding on its photophysical properties. Quantum yield and fluorescence lifetime measurements would provide further insights into the efficiency of the fluorescence process and the dynamics of the excited state.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Research Findings: While a specific mass spectrum for this compound is not widely published, the expected mass spectrometric behavior can be predicted based on its structure. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways for picolinic acid derivatives would likely involve the loss of the carboxyl group (as CO₂) or cleavage of the dimethylamino group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula of the compound with high accuracy.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Research Findings: As of now, there are no publicly available crystallographic data or detailed X-ray diffraction studies for this compound. A successful single-crystal X-ray diffraction experiment would provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

This data would be invaluable for understanding the conformation of the molecule in the solid state and for identifying any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. Such information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)picolinic acid, and how do reaction conditions influence yield and purity?

- The synthesis of this compound derivatives typically involves functionalization of the pyridine ring. For example, dimethylamino groups can be introduced via nucleophilic substitution or reductive amination. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., palladium-based catalysts for cross-coupling) critically impact yield and purity . Optimization studies suggest that anhydrous conditions and inert atmospheres reduce side reactions, as observed in analogous picolinic acid syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for confirming the dimethylamino group’s presence (e.g., singlet at ~2.8 ppm for N(CH₃)₂) and carboxylic acid protonation state .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and fragmentation patterns, especially when the compound is used as a matrix in oligonucleotide analysis .

- HPLC: Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors purity, with mobile-phase pH adjustments resolving carboxylate vs. carboxylic acid forms .

Q. What are the primary applications of this compound in analytical chemistry?

- This compound may act as a chelating agent for metal ions (e.g., Cu²⁺, Fe³⁺) in UV-Vis or fluorescence-based detection of trace metals in environmental samples, leveraging its dimethylamino group’s electron-donating properties to enhance binding selectivity .

- In MALDI-MS , structural analogs like 3-hydroxypicolinic acid are widely used as matrices for oligonucleotide analysis due to their low background interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from differences in protonation states (carboxylic acid vs. carboxylate) or stereochemical purity . Comparative studies using controlled pH buffers and enantiomerically pure samples are recommended. For example, IDO enzyme inhibition studies in immune regulation require precise control of tryptophan catabolism pathways, where protonation state affects binding .

Q. What role does this compound play in catalytic systems, and how can its electronic properties be tuned for specific reactions?

- The dimethylamino group’s electron-donating nature enhances ligand-metal coordination in catalysis. For instance, palladium complexes with similar picolinic acid ligands show efficacy in decarboxylative cross-coupling reactions . Tuning involves substituting the dimethylamino group with electron-withdrawing groups (e.g., halogens) to modify redox potentials, as seen in fluorinated picolinic acid catalysts .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Crystallization difficulties often stem from hygroscopicity or conformational flexibility. Strategies include:

- Using mixed solvents (e.g., water/ethanol) to slow nucleation.

- Co-crystallization with metal ions (e.g., K⁺) to stabilize the carboxylate form, as demonstrated in dihydroxy-picolinic acid crystal structures .

Q. How does this compound interact with biological macromolecules, and what computational models predict these interactions?

- Molecular docking and DFT calculations predict binding affinities to proteins or nucleic acids. For example, the dimethylamino group may engage in hydrogen bonding or π-cation interactions with DNA grooves, analogous to 3-hydroxypicolinic acid’s role in oligonucleotide stabilization . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical .

Methodological Guidelines

- Safety Protocols: Handle this compound derivatives in fume hoods due to potential respiratory irritation (H335). Use PPE and adhere to GHS07 safety guidelines .

- Data Reproducibility: Document solvent purity, pH, and temperature rigorously, as minor variations can alter reactivity or spectroscopic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.